molecular formula C18H19NO3 B11278352 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide

Cat. No.: B11278352
M. Wt: 297.3 g/mol
InChI Key: HKQYYQIOCIGVJE-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with a phenylacetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both benzofuran and phenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-phenylacetamide

InChI

InChI=1S/C18H19NO3/c1-18(2)11-13-7-6-10-15(17(13)22-18)21-12-16(20)19-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,19,20)

InChI Key

HKQYYQIOCIGVJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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